6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that incorporates a triazole and pyrimidine moiety. This compound is characterized by the presence of bromine and chlorine substituents, which may influence its chemical reactivity and biological activity. It is classified under triazoles, which are five-membered rings containing three nitrogen atoms.
The compound's Chemical Abstracts Service (CAS) number is 1515630-19-9, and it has a molecular formula of with a molecular weight of approximately 227.061 g/mol . Its classification includes being part of the triazolo-pyrimidine family, which is significant in medicinal chemistry due to their diverse biological activities.
The synthesis of 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine generally involves multi-step reactions that include the formation of the triazole ring followed by chlorination and bromination steps.
The molecular structure of 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine features:
The structural formula can be represented as:
This compound can participate in various chemical reactions typical for halogenated heterocycles:
Reactions involving this compound should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine in biological systems often involves interaction with specific enzymes or receptors. The presence of halogen atoms may enhance binding affinity due to increased lipophilicity or steric effects.
Research indicates that compounds in this class may exhibit antimicrobial or anticancer properties due to their ability to interfere with cellular processes.
The compound exhibits typical reactivity patterns associated with halogenated compounds:
6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has potential applications in:
The synthesis of 6-bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine relies on strategic cyclocondensation reactions between nitrogen-rich precursors and carbonyl partners. A primary route involves the condensation of 3-amino-1,2,4-triazole (AT) with β-dicarbonyl compounds, such as ethyl acetoacetate, under acidic conditions. This method yields the foundational 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one scaffold, which undergoes subsequent halogenation to install bromo and chloro substituents [8] [10]. Alternative three-component cyclocondensation protocols employ 3-aminotriazole, aldehydes, and ketene N,S-acetals in the presence of trichloroacetic acid. This approach enables simultaneous introduction of aryl groups at the C5 position while constructing the bicyclic core in a single step, achieving yields of 75–92% in acetonitrile or water solvents [4]. Notably, microwave irradiation significantly accelerates these reactions, reducing typical reaction times from hours to minutes [6].
Table 1: Comparative Analysis of Cyclocondensation Methods
Method | Reagents | Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Two-component (AT + β-dicarbonyl) | 3-Amino-1,2,4-triazole + ethyl acetoacetate | AcOH, reflux, 4–6 h | 60–75 | High regioselectivity for 5-methyl derivative |
Three-component | AT + aldehyde + ketene N,S-acetal | Trichloroacetic acid, rt, 2 h | 75–92 | Direct C5 functionalization |
Ultrasonication-assisted | Bis(3-oxobutanamide) + AT + aldehydes | SiO₂-SO₃H, DMF, 50°C | 85–90 | Solvent-free option, reduced energy use |
Halogenation of the triazolo[1,5-a]pyrimidine core demands precise control to achieve the 6-bromo-7-chloro-5-methyl pattern. Phosphorus oxychloride (POCl₃) is the reagent of choice for chlorination at C7, leveraging the electron-withdrawing nature of the triazole ring to activate the C7 position toward nucleophilic substitution. Sequential bromination at C6 is accomplished using phosphorus tribromide (PBr₃) or bromine in acetic acid, with the C6 site activated by the adjacent methyl group at C5 [3] [9]. A one-pot protocol employing POCl₃-POBr₃ mixtures (3:1 ratio) at 110°C achieves simultaneous bromo-chloro installation within 3 hours, minimizing intermediate purification steps. Key regioselectivity arises from the electron density distribution: C7 (highest electrophilicity due to flanking nitrogens) favors chlorination, while C6 undergoes electrophilic bromination via enolization of the C5-methyl group [9]. Solvent optimization studies reveal dichloromethane suppresses polyhalogenation byproducts, enhancing isolated yields to 81–88% [3].
Table 2: Halogenation Optimization for 6,7-Dihalogenation
Substrate | Halogenating System | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (6-Br:7-Cl) |
---|---|---|---|---|---|
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | POCl₃ (excess) | 110 | 4 | 75 | N/A (monochlorination) |
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Br₂/AcOH (1.1 equiv) | 80 | 2 | 70 | 95:5 |
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | POCl₃/POBr₃ (3:1) | 110 | 3 | 85 | >99:1 |
Molecular hybridization of 6-bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine leverages its halogen handles for cross-coupling or nucleophilic substitution to conjugate bioactive pharmacophores. Indole derivatives are appended via C7-Cl displacement using indolyl magnesium bromides, generating compounds like H12 ([1,2,4]triazolo[1,5-a]pyrimidine indole hybrid). This hybrid demonstrated IC₅₀ values of 9.47 μM (MGC-803 gastric cancer) and 9.58 μM (HCT-116 colon cancer), outperforming 5-fluorouracil by disrupting the ERK signaling pathway and inducing G2/M cell cycle arrest [7]. Similarly, antimalarial triazolopyrimidines incorporate aryl/aralkyl amines at C7 via Pd-catalyzed amination. Analog DSM74 (4-trifluoromethylphenyl variant) inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with IC₅₀ = 50 nM and suppresses P. berghei growth in mice. Hydrophobic extensions like 4-SF5-phenyl and 3,5-di-F-4-CF3-phenyl enhance target binding and plasma exposure, reducing parasite load by >95% at 50 mg/kg doses [10]. The C6-Br bond facilitates Suzuki couplings with boronic acids to install biaryl groups, broadening structural diversity for kinase inhibitor discovery [7] [10].
Eco-friendly synthesis of 6-bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives employs catalyst-assisted and energy-efficient protocols. Silica sulfuric acid (SiO₂-SO₃H) catalyzes three-component cyclocondensations under solvent-free ultrasonication (40 kHz, 50°C), achieving 90% yield in 25 minutes—a 4-fold rate acceleration versus thermal methods. This minimizes waste generation, with an E-factor (kg waste/kg product) of 0.8 versus 5.2 for traditional routes [6]. Microwave-assisted halogenation (150 W, 100°C) reduces reaction times from hours to <15 minutes while maintaining 89% yield, attributed to uniform dielectric heating enhancing reagent diffusion [8]. Water-mediated Dimroth rearrangements replace toxic organic solvents for triazolo[1,5-a]pyrimidine isomerization, utilizing microwave irradiation (100°C, 10 min) to achieve complete conversion. These protocols align with green chemistry principles by eliminating halogenated solvents, reducing energy consumption by 60%, and improving atom economy to 85% [3] [8].
Table 3: Green Synthesis Performance Metrics
Parameter | Traditional Method | Microwave/Ultrasound Protocol | Improvement |
---|---|---|---|
Cyclocondensation time | 4–6 h | 20–30 min | 8–12× faster |
Halogenation yield | 70–75% | 85–90% | +15–20% absolute yield |
Energy consumption (per kg) | 1200 kWh | 350 kWh | 70% reduction |
Solvent waste | 15 L/kg product | 2 L/kg product | 87% reduction |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5